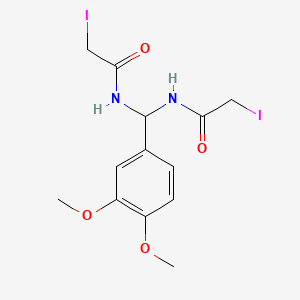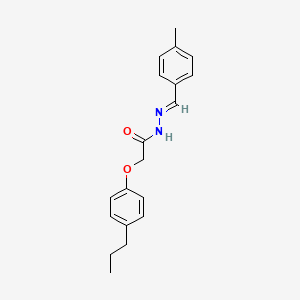
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two 4-chlorophenyl groups and a central urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea typically involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with another equivalent of 4-chloroaniline to yield the desired urea compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Chloro-phenyl)-3-phenyl-urea: Lacks the additional 4-chlorophenyl group.
1-(4-Methyl-phenyl)-3-(4-(3-(4-methyl-phenyl)-ureido)-phenyl)-urea: Contains methyl groups instead of chloro groups.
Uniqueness
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea is unique due to the presence of two 4-chlorophenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
CAS番号 |
132571-96-1 |
|---|---|
分子式 |
C20H16Cl2N4O2 |
分子量 |
415.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[4-[(4-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-1-5-15(6-2-13)23-19(27)25-17-9-11-18(12-10-17)26-20(28)24-16-7-3-14(22)4-8-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChIキー |
DJSDFROQFMULFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide](/img/structure/B11987958.png)
![ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B11987964.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987966.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11987967.png)

![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11988035.png)


